6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
Description
6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by:
- A 4-chlorophenyl group at position 6 of the pyridine ring.
- A 4-(trifluoromethyl)benzyl substituent at position 1, contributing steric bulk and lipophilicity.
- A carbonitrile group at position 3, enhancing electronic polarization.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-17-8-3-14(4-9-17)18-10-5-15(11-25)19(27)26(18)12-13-1-6-16(7-2-13)20(22,23)24/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACZRZQGBIKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-chlorophenyl-3-oxobutanoate. This intermediate is then reacted with 4-(trifluoromethyl)benzyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Groups
- 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine derivative ():
Replacing chlorine with fluorine at the para position reduces steric bulk and increases electronegativity. This may enhance membrane permeability but reduce hydrophobic interactions in target binding . - 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl) derivative (): The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine.
Trifluoromethyl Positioning
- 1-[3-(Trifluoromethyl)benzyl] variant ():
Meta-substitution of the trifluoromethyl group on the benzyl ring creates distinct steric and electronic environments compared to the target compound’s para-substitution. Para-substitution typically allows better alignment with flat binding pockets in enzymes .
Benzyl Group Modifications
- The dual halogenation also elevates molecular weight (373.22 g/mol vs. ~388 g/mol for the target compound) and lipophilicity (XLogP3 = 4.8) .
- 1-(4-Fluorobenzyl)-4-(methylsulfanyl) analogue ():
Methylsulfanyl at position 4 introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces). This contrasts with the target’s unsubstituted pyridine ring, which may prioritize π-π stacking .
Positional Isomerism
Key Research Findings and Trends
- Halogen Effects: Chlorine’s larger atomic radius and lipophilicity enhance hydrophobic binding compared to fluorine, as seen in higher anticancer activity in chlorophenyl derivatives (e.g., ’s fluorophenyl compound lacks explicit potency data but serves as a structural control) .
- Trifluoromethyl Role: Para-substitution of CF3 on benzyl groups optimizes steric compatibility with flat enzymatic pockets, whereas meta-substitution () may reduce efficacy .
Biological Activity
6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS: 339109-58-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H14ClF3N2O
- Molecular Weight : 350.75 g/mol
Structural Features
The structure includes:
- A chlorophenyl group
- A trifluoromethylbenzyl moiety
- A pyridinecarbonitrile core
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds in the pyridine family have been known to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that related pyridine derivatives inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| MCF-7 | Inhibition of proliferation | Apoptosis induction | |
| HeLa | Cytotoxicity | Cell cycle arrest |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and cardiovascular disorders. The compound's ability to modulate inflammatory pathways has been suggested by its structural similarities to known anti-inflammatory agents. Studies on related compounds indicate inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which could be beneficial in treating inflammatory conditions.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways, such as protein kinases.
- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors, influencing cellular responses.
- Oxidative Stress Reduction : Compounds with similar structures often exhibit antioxidant properties, reducing oxidative stress within cells.
Case Studies
A few notable case studies highlight the biological activity of compounds structurally related to this compound:
Case Study 1: Anticancer Activity
In a study conducted on breast cancer models, a related pyridine derivative demonstrated significant tumor reduction when administered at varying doses. The study concluded that the compound induced apoptosis and inhibited tumor growth effectively.
Case Study 2: Antimicrobial Efficacy
A series of tests on bacterial strains revealed that derivatives similar to this compound showed potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
